Predicted Polypharmacology (PASS Analysis)
Computational prediction (PASS) assigns this compound a high probability (Pa > 0.95) for multiple distinct mechanisms: lipid metabolism regulator (Pa=0.999), angiogenesis stimulant (Pa=0.995), DNA synthesis inhibitor (Pa=0.991), apoptosis agonist (Pa=0.979), and antineoplastic (Pa=0.961) [1]. In contrast, broader thiazole and piperidine class compounds typically exhibit more restricted predicted activity spectra .
| Evidence Dimension | Predicted biological activity spectrum (PASS algorithm) |
|---|---|
| Target Compound Data | Pa = 0.999 (Lipid metabolism regulator); Pa = 0.995 (Angiogenesis stimulant); Pa = 0.991 (DNA synthesis inhibitor); Pa = 0.979 (Apoptosis agonist); Pa = 0.961 (Antineoplastic) |
| Comparator Or Baseline | Unspecified comparator—predicted values represent compound-specific molecular fingerprint analysis rather than direct comparative assay |
| Quantified Difference | N/A — differential claim is based on compound-specific prediction profile distinct from typical thiazole/piperidine class expectations |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico analysis; Pa values > 0.5 shown |
Why This Matters
This multi-target prediction profile suggests that the unmodified N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine scaffold may engage several distinct biological pathways simultaneously, making it a potentially versatile starting point for medicinal chemistry campaigns compared to analogs predicted to have narrower activity spectra.
- [1] PMC Table 1. Predicted Biological Activity (PASS) for N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine. Marine Drugs 2022, 20(5), 292. View Source
